

physical and chemical properties of 7-Chloro-2-methylquinoline

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Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline

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An In-depth Technical Guide to 7-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinoline, also known as 7-chloroquinaldine, is a heterocyclic aromatic organic compound with the chemical formula $C_{10}H_8ClN$.^{[1][2]} It serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.^{[3][4]} Its quinoline core, substituted with a chlorine atom and a methyl group, provides a versatile scaffold for developing pharmacologically active agents.^{[4][5]} This technical guide provides a comprehensive overview of the physical and chemical properties of **7-chloro-2-methylquinoline**, its synthesis, and its significant applications in medicinal chemistry.

Core Physical and Chemical Properties

7-Chloro-2-methylquinoline is a white to light yellow or light brown crystalline powder at room temperature.^{[1][2][6]} It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and dichloromethane.^{[1][3]} The compound is stable under standard storage conditions, which recommend a dry, cool, and well-ventilated environment.^{[1][6]}

Table 1: Physical Properties of 7-Chloro-2-methylquinoline

Property	Value	References
Appearance	White to light yellow/brown crystalline powder	[1][2][3][6]
Melting Point	74-78 °C	[2][6][7][8]
Boiling Point	278.2-282 °C at 760 mmHg	[2][9]
87 °C at 0.5 - 0.75 mmHg	[3][6][7][8]	
Density	1.2 - 1.225 g/cm ³	[2][9]
Refractive Index	1.635	[2][9]
Water Solubility	Sparingly soluble	[1][3]
pKa (Predicted)	4.25 ± 0.50	[1]

Table 2: Chemical Identifiers and Molecular Properties

Identifier/Property	Value	References
CAS Number	4965-33-7	[1][2][7]
Molecular Formula	C ₁₀ H ₈ ClN	[1][2][9]
Molecular Weight	177.63 g/mol	[1][2][4][9]
IUPAC Name	7-chloro-2-methylquinoline	[10]
Synonyms	7-Chloroquinaldine, Quinoline, 7-chloro-2-methyl-	[2][7][9]
InChI Key	WQZQFYRSYLXBGP-UHFFFAOYSA-N	[1][4][11]
Canonical SMILES	<chem>CC1=NC2=C(C=C1)C=CC(=C2)Cl</chem>	[1][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **7-chloro-2-methylquinoline**.

Table 3: Key Spectroscopic Data for 7-Chloro-2-methylquinoline

Technique	Data Highlights	References
^1H NMR	Spectra available in CDCl_3 .	[1] [11] [13]
^{13}C NMR	Data available in CDCl_3 .	[1] [14]
Infrared (IR)	Spectra available as KBr disc or nujol mull.	[1]
Mass Spectrometry (MS)	Electron Ionization (EI) shows a prominent molecular ion peak (M^+) at m/z 177 and an $\text{M}+2$ peak at m/z 179, characteristic of a single chlorine atom. Electrospray Ionization (ESI) typically shows a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 178.	[1] [4] [10]

Chemical Reactivity and Synthesis

The chemical behavior of **7-chloro-2-methylquinoline** is dictated by its quinoline ring system and its substituents. The methyl group at the 2-position is activating, while the chlorine atom at the 7-position is a deactivating group for electrophilic substitution, which generally directs incoming electrophiles to the 5- and 8-positions.[\[4\]](#) The chlorine atom is generally unreactive to nucleophilic aromatic substitution but can be displaced under specific, often harsh, conditions. [\[4\]](#) A common reaction is the reduction of the quinoline ring to form 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline using reducing agents like sodium borohydride.[\[4\]](#)

Experimental Protocol: Synthesis via Doebner-von Miller Reaction

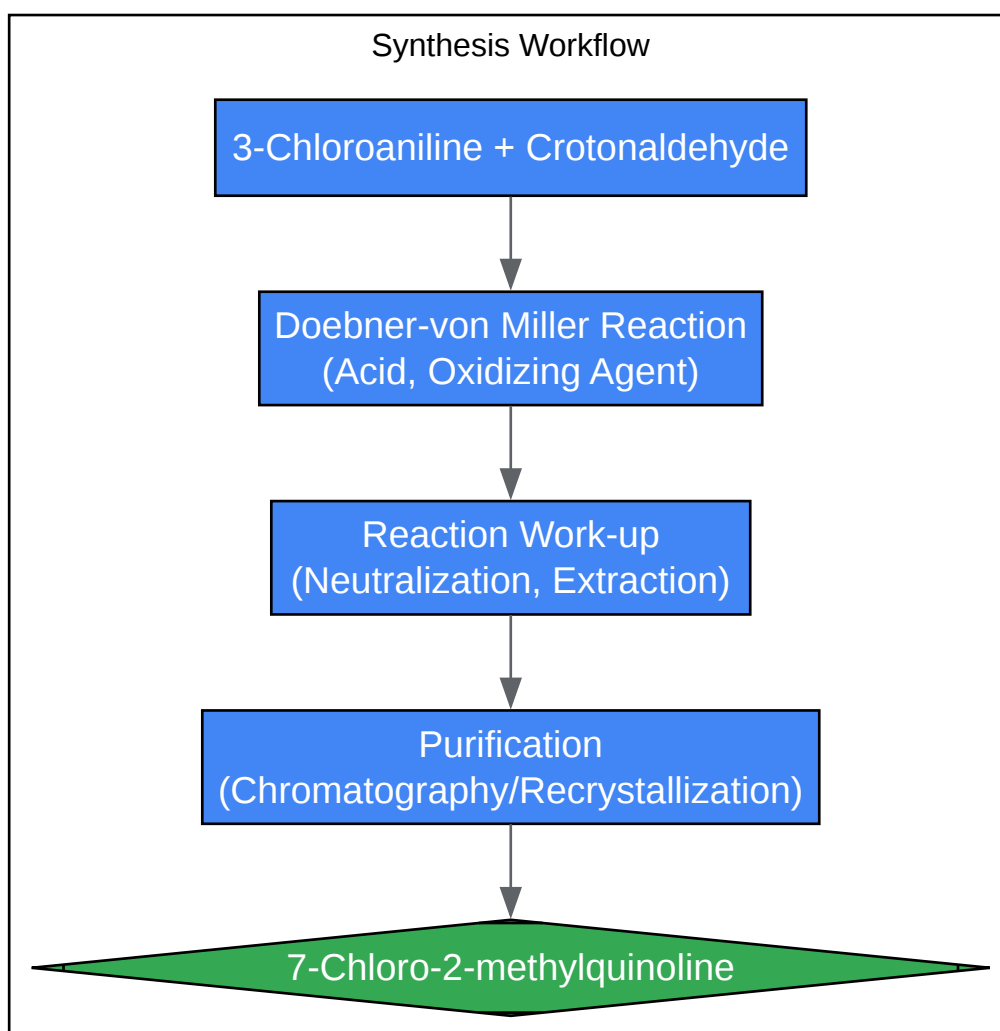
The Doebner-von Miller reaction is a classic and adaptable method for synthesizing quinolines. The synthesis of **7-chloro-2-methylquinoline** can be achieved from 3-chloroaniline and crotonaldehyde.^[15]

Materials:

- 3-Chloroaniline
- Crotonaldehyde
- Hydrochloric acid (HCl)
- An oxidizing agent (e.g., nitrobenzene or p-chloranil)
- Solvent (e.g., ethanol, water)

Procedure:

- A mixture of 3-chloroaniline and hydrochloric acid is prepared in a suitable solvent within a reaction vessel equipped with a reflux condenser and a stirrer.
- The oxidizing agent is added to the mixture.
- Crotonaldehyde is added dropwise to the stirred mixture while maintaining a controlled temperature.
- The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and washing.
- The crude product is purified, typically by column chromatography or recrystallization, to yield pure **7-chloro-2-methylquinoline**.



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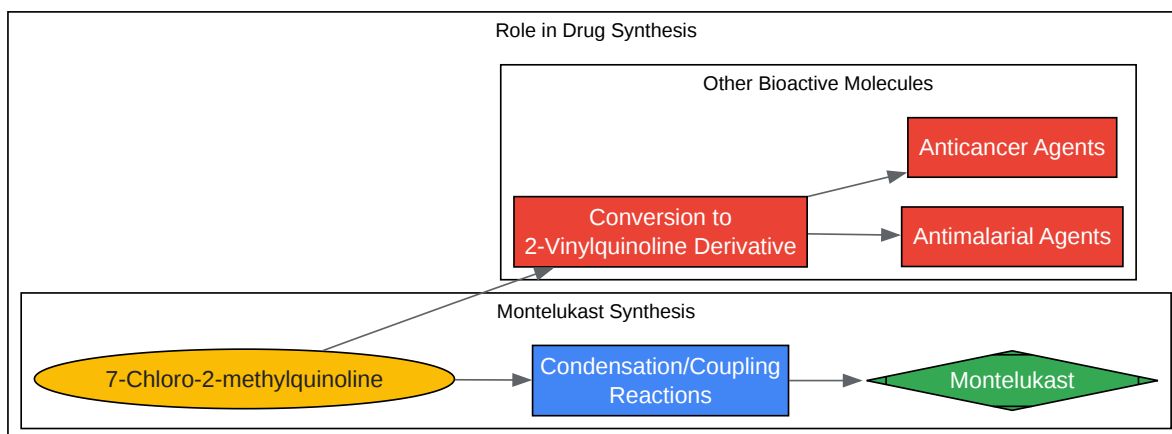
Caption: General workflow for the synthesis of **7-Chloro-2-methylquinoline**.

Applications in Drug Development

7-Chloro-2-methylquinoline is a highly valued intermediate in medicinal chemistry.[3][4] Its most prominent application is in the synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[2][5][8]

Beyond Montelukast, the 7-chloroquinoline scaffold is a "privileged structure" in drug discovery, famously present in the antimalarial drug chloroquine.[15] Researchers have utilized **7-chloro-2-methylquinoline** to synthesize novel derivatives with a range of biological activities, including:

- Antimalarial Agents: The vinyl group can be introduced at the 2-position (via the methyl group) to create precursors for compounds active against chloroquine-resistant strains of *Plasmodium falciparum*.^[15]
- Anticancer Agents: Derivatives, particularly 2-styrylquinolines, have shown promise as anticancer agents by inducing apoptosis and inhibiting key signaling pathways.^{[4][14][15][16]}
- Antimicrobial Compounds: Novel 7-chloroquinoline derivatives have demonstrated moderate to good antibacterial activity.^[14]



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Caption: Synthetic utility of **7-Chloro-2-methylquinoline** in drug development.

Safety and Handling

7-Chloro-2-methylquinoline is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[1][9][10]}

Precautionary Measures:

- Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1][6][9]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][6][9]
- Storage: Store in a cool, dry place in a tightly sealed container. Store locked up.[1][6]
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

Conclusion

7-Chloro-2-methylquinoline is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. Ongoing research continues to explore the potential of this scaffold in developing new therapeutic agents to address a wide range of diseases, from respiratory conditions to cancer and malaria, highlighting its enduring importance in the field of drug discovery and development.[5][14]

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